molecular formula C21H20ClFN4O2 B2817384 N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251640-84-2

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2817384
CAS RN: 1251640-84-2
M. Wt: 414.87
InChI Key: YCDHJUNTJXRPAU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

The research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, such as the mentioned compound, has demonstrated moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. Notably, certain derivatives have been found to be more active against Gram-negative bacteria. These compounds have been synthesized and tested for their minimum inhibitory concentrations (MIC) against various bacterial strains, including Salmonella typhi , Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis . The compound bearing a 2-methylphenyl group showcased significant growth inhibition of these bacteria, indicating its potential as a lead in developing antibacterial agents (Iqbal et al., 2017).

Synthesis and Characterization

The synthesis processes of related compounds involve multiple steps, including the conversion of ethyl piperidin-4-carboxylate to various derivatives and the subsequent creation of target molecules through reactions with N-aryl-2-bromoacetamides in aprotic polar solvents. These methods have been thoroughly detailed, with the structures of the synthesized compounds being confirmed through spectroscopic techniques such as infrared (IR), electron impact mass spectrometry (EIMS), and proton/carbon nuclear magnetic resonance (1H/13C-NMR) (Nafeesa et al., 2017).

Pharmacological Evaluation

Further studies on derivatives of 1,3,4-oxadiazole and acetamide have explored their antibacterial and anti-enzymatic potentials. These evaluations also included hemolytic activity assessments to understand the cytotoxic behavior of the synthesized molecules. Such comprehensive pharmacological evaluations help in identifying promising compounds for further drug development and therapeutic applications (Khalid et al., 2016).

Molecular Docking and Biological Potentials

Molecular docking studies complement the synthesis and pharmacological evaluation of these compounds by predicting their binding affinities and interactions with biological targets. These studies are crucial for understanding the mechanism of action at the molecular level and for the rational design of more potent and selective agents (Mehta et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c22-16-2-1-3-18(12-16)24-19(28)13-27-10-8-15(9-11-27)21-25-20(26-29-21)14-4-6-17(23)7-5-14/h1-7,12,15H,8-11,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHJUNTJXRPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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